2-(1H-indol-1-yl)-N-propylacetamide
Description
2-(1H-Indol-1-yl)-N-propylacetamide is an indole-derived acetamide featuring an indole ring substituted at the 1-position and a propyl group attached to the acetamide nitrogen. Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-modulating properties. This compound’s structural simplicity and modularity make it a valuable scaffold for medicinal chemistry, though its specific pharmacological profile remains less characterized compared to analogs with alternative substitutions.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-indol-1-yl-N-propylacetamide |
InChI |
InChI=1S/C13H16N2O/c1-2-8-14-13(16)10-15-9-7-11-5-3-4-6-12(11)15/h3-7,9H,2,8,10H2,1H3,(H,14,16) |
InChI Key |
WIBVWSWFQOQENM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-propylacetamide typically involves the reaction of indole with propylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 2-(1H-indol-1-yl)-N-propylacetamide may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Indole Position :
- 1-position (Target) : Substitution at the 1-position (vs. 3-position in most analogs) alters electronic density and steric accessibility. This may reduce α-amylase affinity compared to 3-substituted analogs like compound (1) , but could enhance interactions with other targets (e.g., serotonin receptors).
- 3-position : Common in bioactive indoles (e.g., melatonin), 3-substituted analogs often exhibit stronger enzyme inhibition due to proximity to catalytic sites .
- Acetamide Substituents: Propyl (Target): Balances hydrophobicity and flexibility, favoring membrane permeability. Oxadiazole (F356-0228): Introduces hydrogen-bonding and π-stacking capabilities, often linked to antimicrobial or antiviral activity .
Pharmacological and Physicochemical Properties
Lipophilicity :
Bioactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
